molecular formula C8H10FN3O3S B192947 Oxathiolan CAS No. 137530-41-7

Oxathiolan

Cat. No. B192947
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-RITPCOANSA-N
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Description

Oxathiolan is a chemical compound with the molecular formula C3H6OS . It has gained considerable attention in the scientific community, especially when the methylene group of the ribose ring is replaced with a sulfur atom at the 3’-position .


Synthesis Analysis

The synthesis of Oxathiolan has been a subject of research for many years. A new route was developed for the construction of the oxathiolan intermediate used in the synthesis of lamivudine (3TC) and emtricitabine (FTC). This route involved the use of low-cost, widely available starting materials . Another method involved the synthesis of 1,3-oxathiolane nucleosides by selective N-glycosylation of carbohydrate precursors at C-1 .


Molecular Structure Analysis

The molecular structure of Oxathiolan is characterized by a molecular weight of 247.25 g/mol . The molecular formula is C8H10FN3O3S . The structure includes a 1,3-oxathiolane ring .


Chemical Reactions Analysis

The chemical reactions involving Oxathiolan have been studied extensively. For instance, a (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid has been used to directly access 1,3-oxathiolan-5-ones . Another study reported the construction of the 1,3-oxathiolane ring from different starting materials .


Physical And Chemical Properties Analysis

Oxathiolan has a molecular weight of 90.144 Da and a mono-isotopic mass of 90.013931 Da . It has a density of 1.1±0.1 g/cm^3 and a boiling point of 103.7±23.0 °C at 760 mmHg .

Scientific Research Applications

Enantiopure Oxathiolane Synthesis

An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol, serving as a precursor for anti-HIV agents like lamivudine after N-glycosylation. This method achieved an excellent enantiomeric excess, highlighting oxathiolane's significance in synthesizing enantiopure compounds (Ren, Hu, & Ramström, 2019).

Oxathiolane in Antibacterial and Anticorrosion Applications

Research shows that novel oxathiolane and triazole compounds based on 8-hydroxyquinoline derivatives exhibit strong antibacterial and anticorrosion properties, particularly against certain strains of bacteria and on mild steel in acidic environments. This demonstrates oxathiolane's versatility in different scientific applications (Rbaa et al., 2020).

Antiviral Activity Studies

Although some synthesized 1,3-oxathiolane nucleosides containing N-9-oxypurine were aimed as potential antiviral agents, they showed no significant activity against viruses like HIV, HBV, HSV-1, HSV-2, or HCMV (Nguyen-ba et al., 2000).

Molecular Interactions in Anti-HIV Therapy

Oxathiolane rings in emtricitabine (FTC) and lamivudine (3TC) play a crucial role in HIV-1 reverse transcriptase inhibition. Studies revealed insights into the molecular interactions and mechanisms of drug resistance, showing how the oxathiolane sulfur orientation affects binding and incorporation rates, contributing to our understanding of anti-HIV therapy (Hung et al., 2019).

Synthesis of Oxathiolane Drug Substances

Innovative synthesis routes for oxathiolane intermediates, essential in producing drugs like lamivudine (3TC) and emtricitabine (FTC), have been developed. These methods emphasize cost-effectiveness and wide availability of starting materials, showing oxathiolane's importance in pharmaceutical synthesis (Kashinath et al., 2020).

Catalytic Reactions Involving Oxathiolanes

Studies on the catalytic reaction of substituted 1,3-oxathiolanes with diazocarbonyl compounds highlight oxathiolane's chemical versatility. These reactions lead to the formation of heterocyclic and heteroaliphatic products, illustrating oxathiolane's potential in organic chemistry (Sakhabutdinova et al., 2019).

Future Directions

The future directions in the study of Oxathiolan involve further exploration of its synthesis methods and applications. There is a focus on the construction of the 1,3-oxathiolan ring from different starting materials, the coupling of the 1,3-oxathiolan ring with different nucleobases in a stereoselective manner via N-glycosylation, and the separation of enantiomers of 1,3-oxathiolane nucleosides via resolution methods .

properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288260
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
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URL https://comptox.epa.gov/dashboard/DTXSID701288260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxathiolan

CAS RN

137530-41-7
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137530-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxathiolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137530417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2′-Deoxy-3′-thia-5-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMTRICITABINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PDN1V466A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,560
Citations
S Satsumabayashi, S Irioka, H Kudo… - Bulletin of the …, 1972 - journal.csj.jp
The condensations of aldehydes with thioglycollic acid or α-mercaptopropionic acid were carried out; 2-substituted- or 2,4-disubstituted-1,3-oxathiolan-5-ones were thus obtained. The …
Number of citations: 70 www.journal.csj.jp
CK Chu, JW Beach, LS Jeong, BG Choi… - The Journal of …, 1991 - ACS Publications
Enantiomeric synthesis of (+)-BCH-189 [(+)-(2S,5R)-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine] from D-mannose and its ant … Enantiomeric Synthesis of ( + )-BCH-189 [( + )-(2S,5S)-l-[2-(Hydroxymethyl)-l,3-oxathiolan-5-yl]cytosine] …
Number of citations: 109 pubs.acs.org
M Sakulsombat, Y Zhang… - Chemistry–A European …, 2012 - Wiley Online Library
Dynamic hemithioacetal systems were efficiently generated in organic solvents and subsequently allowed to react with a range of lipases. This resulted in direct, dynamic asymmetric …
RF Schinazi, A McMillan, D Cannon… - Antimicrobial Agents …, 1992 - Am Soc Microbiol
2',3'-Dideoxy-5-fluoro-3'-thiacytidine (FTC) has been shown to be a potent and selective compound against human immunodeficiency virus type 1 in acutely infected primary human …
Number of citations: 431 journals.asm.org
J Castilla, I Marin, MI Matheu, Y Diaz… - The Journal of Organic …, 2010 - ACS Publications
Novel cis-1,2-fused 1,3-oxathiolan-, 1,3-oxaselenolan-, and 1,3-oxazolidin-2-imine carbohydrate derivatives have been prepared by treatment of the corresponding 1,2-anhydrosugars …
Number of citations: 24 pubs.acs.org
Y Zhang, F Schaufelberger, M Sakulsombat, C Liu… - Tetrahedron, 2014 - Elsevier
The asymmetric synthesis of 1,3-oxathiolan-5-one derivatives through an enzyme-catalyzed, dynamic covalent kinetic resolution strategy is presented. Dynamic hemithioacetal …
Number of citations: 31 www.sciencedirect.com
PA Furman, M Davis, DC Liotta, M Paff… - Antimicrobial Agents …, 1992 - Am Soc Microbiol
The anti-hepatitis B (anti-HBV) activities of the (-) and (+) enantiomers of cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (2'-deoxy-3'-thia-5-fluorocytosine [FTC]) were …
Number of citations: 288 journals.asm.org
JM Cullen, SL Smith, MG Davis, SE Dunn… - Antimicrobial agents …, 1997 - Am Soc Microbiol
The (-) enantiomer of cis-5-fluoro-1l-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [(-)-FTC)], a substituted oxathiolane compound with anti-hepatitis B virus activity in vitro, was …
Number of citations: 63 journals.asm.org
M Rbaa, AS Abousalem, Z Rouifi, R Benkaddour… - Surfaces and …, 2020 - Elsevier
Present work deals with the synthesis, antibacterial, and anticorrosion studies of novel oxathiolan and triazole compounds based on 8-hydroxyquinoline derivatives on mild steel in 1.0 …
Number of citations: 54 www.sciencedirect.com
AP Davis, GH Whitham - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
… Chemical evidence which supports the identification of the volatile product as 1,2-oxathiolan includes : (i) reaction with 1 equiv. of m-chloroperbenzoic acid which gave 1,2oxathiolan 2-oxide …
Number of citations: 6 pubs.rsc.org

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